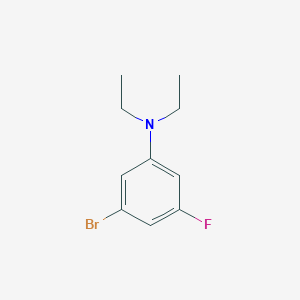

3-Bromo-5-fluoro-N,N-diethylaniline

Description

Contextualization within Modern Organic Synthesis

In the realm of contemporary organic synthesis, halogenated aromatic amines are indispensable intermediates. iloencyclopaedia.orgncert.nic.in Their utility stems from the presence of both a halogen and an amino group on the aromatic ring, which allows for a diverse range of chemical transformations. The halogen atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of complex molecular architectures. The amino group, on the other hand, can be readily modified or can direct further substitution on the aromatic ring. libretexts.org This dual functionality makes these compounds highly versatile precursors for the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. openaccessjournals.comsci-hub.seresearchgate.net

The introduction of halogen atoms into an aromatic amine can significantly influence the compound's physical, chemical, and biological properties. nih.gov For instance, halogenation can alter the acidity or basicity of the amine, its lipophilicity, and its metabolic stability. nih.gov These modifications are often crucial for optimizing the performance of the final product, whether it be a drug candidate with enhanced efficacy or a novel material with specific electronic properties. The ability to strategically place different halogens at various positions on the aromatic ring provides chemists with a powerful tool for fine-tuning molecular properties.

Overview of Functionalized Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are a cornerstone of industrial chemistry and a focal point of extensive research. sci-hub.seresearchgate.net These compounds, characterized by an amino group attached to a benzene (B151609) ring, are precursors to a vast array of chemicals and materials that are integral to daily life. sci-hub.seresearchgate.net The reactivity of the amino group, coupled with the stability of the aromatic ring, makes aniline derivatives ideal starting materials for a multitude of chemical syntheses. openaccessjournals.comscience.gov

Functionalized aniline derivatives, which possess additional substituent groups on the aromatic ring, are of particular interest in chemical research. These functional groups can modulate the electronic and steric properties of the aniline core, thereby influencing its reactivity and directing the outcome of chemical reactions. For example, electron-withdrawing groups can deactivate the ring towards electrophilic substitution, while electron-donating groups can activate it. This level of control is essential for the regioselective synthesis of complex molecules.

The applications of functionalized aniline derivatives are widespread. In the pharmaceutical industry, they are key components in the synthesis of a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs. openaccessjournals.com In materials science, they are used to create polymers, dyes, and other functional materials with tailored properties. rsc.org The ongoing exploration of new functionalized aniline derivatives continues to drive innovation in these and other scientific fields.

Research Rationale and Scope for 3-Bromo-5-fluoro-N,N-diethylaniline

The specific compound, this compound, has emerged as a molecule of interest due to its unique substitution pattern. The presence of a bromine atom, a fluorine atom, and a diethylamino group on the aniline ring provides a distinct set of properties and potential for further chemical modification. The bromine atom offers a handle for cross-coupling reactions, while the fluorine atom can influence the compound's electronic properties and bioavailability in potential pharmaceutical applications. The diethylamino group, a tertiary amine, impacts the compound's basicity and solubility.

The rationale for studying this compound lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The combination of three different functional groups on the aromatic ring allows for a high degree of synthetic flexibility. Researchers are interested in exploring the reactivity of this compound and its utility in creating novel chemical entities.

The scope of research on this compound encompasses its synthesis, characterization, and exploration of its reactivity in various chemical transformations. Understanding the interplay between the different functional groups and their influence on the compound's behavior is a key objective. This knowledge can then be applied to the design and synthesis of new molecules with desired properties for applications in medicinal chemistry, materials science, and other areas of chemical research.

| Property | Value |

| IUPAC Name | 3-bromo-N,N-diethyl-5-fluoroaniline |

| CAS Number | 1809161-70-3 |

| Molecular Weight | 246.12 g/mol |

| Molecular Formula | C10H13BrFN |

| Physical Form | Liquid |

| Purity | 97% |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-13(4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCBENXFMAPRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268190 | |

| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-70-3 | |

| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Connectivity and Chemical Environments

The ¹H NMR spectrum of 3-bromo-5-fluoro-N,N-diethylaniline is anticipated to show distinct signals for the aromatic and the aliphatic ethyl protons. The aromatic region would display complex splitting patterns for the three protons on the benzene (B151609) ring, influenced by both bromine and fluorine substituents. The diethylamino group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl group.

This compound: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.6-7.2 | Multiplet |

| -N(CH₂CH₃)₂ | ~3.3 | Quartet |

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Frameworks

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, ten distinct signals are expected. The six aromatic carbons would appear in the downfield region (typically 100-160 ppm), with their chemical shifts influenced by the electronegative halogen atoms and the electron-donating diethylamino group. The carbon atoms directly bonded to bromine and fluorine would show characteristic shifts. The aliphatic region would contain two signals corresponding to the methylene and methyl carbons of the ethyl groups.

This compound: Predicted ¹³C NMR Data

| Carbon Atoms | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic-C | 100-160 |

| -N(CH₂CH₃)₂ | ~45 |

Fluorine-19 (¹⁹F) NMR for Halogenated Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. In this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment, and its multiplicity would be influenced by coupling to the neighboring aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectrum of this compound would be characterized by several key absorption bands. As a tertiary amine, it will not show the N-H stretching vibrations typical of primary and secondary amines. orgchemboulder.com Key expected vibrations include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching of the aromatic amine is anticipated in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-Br and C-F stretching: Vibrations involving the carbon-halogen bonds would occur in the fingerprint region (below 1300 cm⁻¹).

This compound: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

| Aromatic C=C stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments, which is crucial for determining the molecular weight and formula. For this compound (C₁₀H₁₃BrFN), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would likely involve the loss of an ethyl group or other small fragments from the parent ion.

This compound: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 245/247 | Molecular ion with bromine isotopic pattern |

| [M-CH₃]⁺ | 230/232 | Loss of a methyl radical |

X-ray Diffraction for Solid-State Crystal Structures

Detailed Research Findings:

As of the latest literature review, specific experimental X-ray diffraction data for this compound has not been reported in publicly accessible scientific databases. The successful application of this technique would require the growth of a suitable single crystal of the compound, which can be a challenging process.

Should such a study be conducted, the resulting crystallographic data would be presented in a standardized format. A hypothetical data table illustrating the type of information that would be obtained is presented below. This table is for illustrative purposes only and does not represent actual experimental data for the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432 |

| b (Å) | 12.1234 |

| c (Å) | 9.8765 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.654 |

| R-factor | 0.045 |

The data in this table would allow for a detailed analysis of the molecular geometry in the solid state. Key parameters such as the C-Br, C-F, and C-N bond lengths, as well as the torsion angles of the diethylamino group relative to the phenyl ring, would be precisely determined. This information is crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

Gas-Phase Electron Diffraction for Molecular Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular forces that are present in the solid state. This method provides valuable information about the equilibrium geometry and conformational preferences of molecules.

Detailed Research Findings:

A thorough search of the scientific literature reveals no published studies on the gas-phase electron diffraction of this compound. Such an investigation would provide critical data on the molecule's intrinsic structural parameters without the influence of crystal packing forces.

If a GED study were to be performed, the primary results would include key internuclear distances and bond angles. A hypothetical data table is provided below to illustrate the expected findings. This table is purely for demonstrative purposes.

Hypothetical Gas-Phase Electron Diffraction Data for this compound

| Parameter | Hypothetical Value (rₐ, Å or ∠ₐ, °) |

| C-Br bond length | 1.905 |

| C-F bond length | 1.352 |

| C-N bond length | 1.410 |

| C-C (aromatic) bond length (avg.) | 1.398 |

| N-C (ethyl) bond length | 1.475 |

| C-C (ethyl) bond length | 1.540 |

| C-N-C bond angle | 118.5 |

| C-C-N-C torsion angle | 75.0 |

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Influence of Halogen and N,N-Diethylamino Substituents on Aromatic Reactivity

The N,N-diethylamino group is a powerful electron-donating group (EDG) due to the presence of a lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. uva.nlnih.gov This significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. nih.govnih.gov Consequently, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. nih.govyoutube.com Arylamines are known to be so reactive that reactions like bromination can be difficult to control, often leading to poly-substituted products. libretexts.orgyoutube.com

Nucleophilic aromatic substitution (SNAr) on the ring is generally unfavorable. sigmaaldrich.com This type of reaction typically requires strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate. sigmaaldrich.comyoutube.com While the bromo and fluoro atoms are potential leaving groups, the potent electron-donating nature of the N,N-diethylamino group makes the aromatic ring nucleophilic and thus resistant to attack by other nucleophiles.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -N(CH₂CH₃)₂ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |

| -Br | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

Regioselectivity and Site-Specific Functionalization

The regioselectivity of electrophilic aromatic substitution on 3-Bromo-5-fluoro-N,N-diethylaniline is determined by the directing effects of the substituents. All three substituents—N,N-diethylamino, bromo, and fluoro—are ortho, para-directors. youtube.comorganicchemistrytutor.com The positions ortho and para to the powerful N,N-diethylamino activating group are C2, C4, and C6.

Position 2 (ortho to -N(Et)₂ and meta to -F): This position is activated by the amino group.

Position 4 (para to -N(Et)₂ and ortho to -Br and -F): This position is strongly activated by the amino group and also directed by both halogens.

Position 6 (ortho to -N(Et)₂ and meta to -Br): This position is activated by the amino group.

When multiple directing groups are present, the most powerful activating group generally controls the position of substitution. youtube.commdpi.com In this case, the N,N-diethylamino group is the dominant directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to it (C2, C4, and C6). Among these, the para position (C4) is often favored due to reduced steric hindrance compared to the ortho positions. youtube.com Consequently, electrophilic substitution on this compound is predicted to yield the C4-substituted product as the major isomer. Functionalization at C2 and C6 would be the next most likely outcomes.

Metal-Catalyzed Reaction Mechanisms

The presence of a carbon-bromine bond makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org These reactions provide a powerful method for forming new carbon-heteroatom bonds.

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of reactions like the Buchwald-Hartwig amination typically involves two key steps: oxidative addition and reductive elimination. imperial.ac.ukyoutube.com

Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to a low-valent metal complex, most commonly a Pd(0) species. youtube.comyoutube.com This step involves the cleavage of the C-Br bond and the formation of two new bonds to the metal center, resulting in a higher oxidation state for the metal (e.g., a Pd(II) complex). youtube.com The rate of oxidative addition can be influenced by the electronic properties of the aryl halide and the nature of the ligands on the metal catalyst. Electron-donating ligands on the palladium center generally accelerate this step.

Reductive Elimination: This is the final step of the catalytic cycle, where the new C-N bond is formed, and the product is released from the metal center. berkeley.edunih.gov The metal is reduced back to its lower oxidation state, allowing it to re-enter the catalytic cycle. nih.gov The rate of reductive elimination is sensitive to the electronic and steric properties of both the amido ligand (derived from the reacting amine) and the ancillary ligands on the metal. Studies have shown that reductive elimination is often faster from complexes with more electron-donating amido groups and less sterically hindered ligands. nih.govnih.gov Conversely, electron-deficient aryl groups on the palladium amido complex can also accelerate reductive elimination. mit.edu

Catalytic Cycle Elucidation

The generally accepted mechanism for a palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine (R₂NH) is outlined below. The process is facilitated by a base and a phosphine (B1218219) ligand (L).

Oxidative Addition: The active Pd(0)L₂ catalyst reacts with this compound to form a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium amido complex.

Reductive Elimination: The desired C-N bond is formed, yielding the coupled product and regenerating the Pd(0) catalyst.

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Oxidative Addition | The C-Br bond of the aniline (B41778) derivative adds to the Pd(0) center. | This compound, Pd(0)L₂ | Aryl-Pd(II)-Br complex |

| 2. Amine Coordination & Deprotonation | An incoming amine displaces the bromide ligand, and a base removes a proton to form an amido complex. | Aryl-Pd(II)-Br complex, R₂NH, Base | Aryl-Pd(II)-NR₂ complex |

| 3. Reductive Elimination | The aryl and amido groups couple, forming the product and regenerating the catalyst. | Aryl-Pd(II)-NR₂ complex | Coupled Product, Pd(0)L₂ |

Radical Pathways and Single-Electron Transfer Mechanisms

The electron-rich N,N-diethylamino group can facilitate reactions through radical pathways, primarily initiated by single-electron transfer (SET).

An SET process can occur where the N,N-diethylaniline derivative donates an electron to a suitable acceptor, forming a radical cation. nih.gov This can be initiated under photochemical conditions or by certain Lewis acids. nih.govsigmaaldrich.com The resulting radical cation is a key intermediate that can undergo various transformations. For instance, deprotonation at the α-carbon of one of the ethyl groups would generate an α-aminoalkyl radical. This radical species can then participate in additions to electron-deficient olefins or other radical trapping agents. nih.gov

Another potential radical pathway is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism. researchgate.net This multi-step chain reaction could occur at the C-Br bond. The process would be initiated by the transfer of an electron to the aniline to form a radical anion. This intermediate would then fragment, losing a bromide ion to generate an aryl radical. This aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. researchgate.net

Reaction Kinetic Studies and Activation Parameters

A critical aspect of kinetic studies is the determination of activation parameters, which include the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). These parameters are derived from the temperature dependence of the rate constant, typically by applying the Arrhenius or Eyring equation to data collected from experiments conducted at various temperatures.

Activation Energy (Ea): This represents the minimum energy required for a reaction to occur. A higher Ea implies a slower reaction rate.

Enthalpy of Activation (ΔH‡): This is the change in enthalpy in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of randomness or disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants, which is common in bimolecular reactions.

To illustrate how the bromo and fluoro substituents in this compound would likely influence the activation parameters in a hypothetical electrophilic substitution reaction, the following data table is presented. The values are illustrative and based on the expected electron-withdrawing effects of the halogen substituents, which would generally decrease the electron density of the aniline ring, making it less reactive towards electrophiles and thus increasing the activation energy compared to the unsubstituted N,N-diethylaniline.

Illustrative Activation Parameters for the Nitration of Substituted N,N-Diethylanilines

| Compound | Rate Constant, k (M⁻¹s⁻¹) at 298 K | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| N,N-Diethylaniline | 1.2 x 10⁻² | 65 | 62.5 | -80 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on substituent effects.

Structure-Reactivity Relationships and Quantitative Correlations (e.g., Hammett Plots, Brønsted Correlations)

Quantitative structure-reactivity relationships (QSRRs) are powerful tools in physical organic chemistry for understanding and predicting how changes in the structure of a reactant affect its reaction rate. The Hammett equation is a cornerstone of QSRR, providing a mathematical framework to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It quantifies the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state).

For this compound, both the bromo and fluoro substituents are in the meta position relative to each other and to the diethylamino group. In a typical electrophilic aromatic substitution reaction, the directing effect of the powerful electron-donating diethylamino group would likely dominate, directing incoming electrophiles to the ortho and para positions. However, for the purpose of illustrating the Hammett relationship, let's consider a hypothetical reaction where the electronic effects of the bromo and fluoro groups are probed.

The Hammett substituent constants (σ_meta) for bromine and fluorine are +0.39 and +0.34, respectively. Since both are positive, they are considered electron-withdrawing through their inductive effects. The diethylamino group is strongly electron-donating.

An illustrative Hammett plot for a hypothetical reaction series of substituted N,N-diethylanilines is presented below. The plot would show the correlation between the logarithm of the relative rate constants and the Hammett σ constants for various substituents.

Illustrative Data for a Hammett Plot of a Hypothetical Reaction

| Substituent (X) in 3-X-5-Y-N,N-diethylaniline | σ (meta) | log(k/k₀) |

|---|---|---|

| H, H | 0.00 | 0.00 |

| CH₃, H | -0.07 | 0.15 |

| Cl, H | 0.37 | -0.80 |

| Br, H | 0.39 | -0.85 |

| F, H | 0.34 | -0.75 |

Note: The data in this table is hypothetical and for illustrative purposes only. The σ value for the di-substituted compound is an approximation based on additivity.

A plot of log(k/k₀) versus σ would yield a straight line with a slope equal to ρ. For an electrophilic substitution, where the ring acts as a nucleophile, the reaction is accelerated by electron-donating groups. This would result in a large negative ρ value, indicating the development of a positive charge in the transition state that is stabilized by electron-donating substituents.

Brønsted correlations relate the rate constant of a reaction to the acidity or basicity of a reactant, providing insight into proton transfer steps in a reaction mechanism. For reactions involving this compound acting as a base, a Brønsted plot would correlate the logarithm of the rate constant with the pKa of a series of related anilines. The slope of this plot, the Brønsted coefficient (α or β), indicates the extent of proton transfer in the transition state.

Due to the lack of specific experimental studies on this compound, the discussions and data presented herein are based on established principles of physical organic chemistry and are intended to be illustrative of the methodologies used to study and understand the reactivity of such a compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These approaches solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. For a molecule like 3-Bromo-5-fluoro-N,N-diethylaniline, these calculations would be instrumental in understanding its fundamental chemical nature.

Geometry optimization is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable structure.

A critical aspect of the geometry of this molecule is the conformation of the N,N-diethylamino group relative to the substituted benzene (B151609) ring. Rotation around the C-N bond and the C-C bonds within the ethyl groups leads to various possible conformers, each with a different energy. Conformational analysis systematically explores these different arrangements to identify the most stable conformer(s) and the energy barriers between them.

For instance, the orientation of the diethylamino group with respect to the aromatic ring can influence the molecule's steric and electronic properties. The planarity of the nitrogen atom and the torsional angle between the plane of the amino group and the phenyl ring are key parameters that would be determined. In related substituted anilines, it is known that electron-withdrawing substituents can favor a more planar geometry.

Illustrative Data Table: Predicted Geometrical Parameters for the Most Stable Conformer of a Substituted Aniline (B41778)

| Parameter | Predicted Value (Illustrative) |

| C-N Bond Length | 1.40 Å |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| C-N-C Angle | 118° |

| Phenyl Ring Dihedral Angle | ~0° (near planar) |

Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific data for this compound is not available.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-donating diethylamino group and the electron-withdrawing halogen substituents would significantly influence these frontier orbitals.

Electrostatic Potential Mapping: An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, a high negative potential would be expected around the nitrogen and fluorine atoms, while the bromine atom might exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding.

Charge Distribution: The distribution of partial atomic charges across the molecule can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). This provides a quantitative measure of the electron distribution and helps to identify reactive sites. In this compound, the nitrogen atom would carry a partial negative charge, while the carbon atoms attached to the electronegative halogens would have partial positive charges.

Illustrative Data Table: Predicted Electronic Properties for a Substituted Aniline

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are for illustrative purposes and would be calculated using specific DFT functionals and basis sets.

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane, TMS). This is particularly useful for assigning peaks in complex experimental spectra and for confirming the structure of the molecule. For this compound, predictions would help in assigning the signals for the aromatic protons and carbons, which are influenced by the electronic effects of the bromo, fluoro, and diethylamino substituents.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated and correlated with experimental infrared (IR) and Raman spectra. This aids in the assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, the characteristic stretching frequencies for the C-Br, C-F, and C-N bonds could be predicted.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Substituted Aniline

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C-N | 148.0 |

| C-Br | 115.0 |

| C-F | 162.0 (JC-F = 245 Hz) |

| Aromatic CH | 110.0 - 130.0 |

| N-CH₂ | 45.0 |

| CH₃ | 12.0 |

Note: These are representative values. Actual shifts depend on the specific electronic environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate. For example, in an electrophilic aromatic substitution reaction on the aniline ring, the structure and energy of the Wheland intermediate and the associated transition states could be calculated.

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. This profile provides a comprehensive understanding of the reaction mechanism, including its feasibility and selectivity. For instance, computational studies could be used to determine whether a reaction proceeds via a concerted or stepwise mechanism. While no specific reaction mechanisms involving this compound have been published, these computational techniques would be the standard approach to investigate its reactivity in various chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its various properties. Such models are built by establishing a mathematical relationship between the molecular structure and a property of interest.

The development of a QSPR model for this compound would involve the calculation of a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. For a substituted aniline like this compound, relevant descriptors would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. nih.gov

Hydrophobicity descriptors: Commonly represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting a molecule's behavior in biological systems. researchgate.net

Electronic descriptors: The Hammett sigma constant (σ) is a key descriptor for substituted aromatic compounds, quantifying the electron-donating or electron-withdrawing effect of substituents. nih.gov

Research on other substituted anilines has demonstrated that properties such as toxicity can be correlated with descriptors like the Hammett sigma constant and those related to hydrogen bonding capacity. nih.gov For instance, the presence of electron-withdrawing substituents, such as the bromo and fluoro groups in this compound, generally leads to higher toxic effects in related anilines. nih.gov

A hypothetical QSPR model for predicting a property of this compound would be developed by first creating a dataset of related aniline derivatives with known experimental values for that property. Then, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the experimental property. nih.govresearchgate.net

The following table provides a hypothetical set of descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Type | Descriptor Example | Relevance to this compound |

| Quantum-Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and electronic properties. |

| Hydrophobicity | logP | Influences solubility and membrane permeability. |

| Electronic | Hammett Constant (σ) | Quantifies the electronic effect of the bromo and fluoro substituents. |

| Steric | Molar Refractivity | Relates to the molecule's volume and polarizability. |

Solvation Models and Implicit/Explicit Solvent Effects in Theoretical Studies

The study of chemical processes in solution is crucial for understanding the behavior of molecules in realistic environments. Theoretical studies on this compound would necessitate the use of solvation models to account for the influence of the solvent on its properties and reactivity. Solvation can significantly impact molecular conformation, electronic structure, and reaction energetics. nih.gov

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous medium with a specific dielectric constant. umn.edu This approach is computationally efficient and is widely used to calculate the free energy of solvation. The molecule of interest is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For this compound, an implicit solvation model could be used to:

Predict its solubility in various solvents.

Study the effect of solvent polarity on its conformational equilibrium.

Calculate the pKa value of its conjugate acid.

Explicit Solvation Models:

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. nih.gov This approach provides a more detailed and accurate description of solute-solvent interactions, particularly specific interactions like hydrogen bonding. However, it is computationally much more demanding than implicit models.

In the case of this compound, which has a basic nitrogen atom, explicit solvent models would be particularly useful for studying:

The structure of the first solvation shell around the molecule.

The dynamics of hydrogen bonding between the aniline nitrogen and protic solvent molecules.

The mechanism of reactions where solvent molecules play a direct role.

Research on other substituted anilines has highlighted the importance of including solvation effects in computational studies to obtain accurate predictions of metabolic fate and electrochemical properties. nih.govresearchgate.net For instance, the calculation of physicochemical properties that incorporate the effect of solvation has been shown to improve the accuracy of models predicting the metabolism of substituted anilines. nih.gov

The choice between an implicit and explicit solvation model depends on the specific research question and the available computational resources. Often, a combination of both approaches is used, where an implicit model is used for initial screening and an explicit model is used for more detailed investigations of specific interactions.

The following table summarizes the key features of implicit and explicit solvation models in the context of studying this compound.

| Solvation Model | Description | Advantages | Disadvantages | Applications for this compound |

| Implicit | Solvent is a continuous dielectric medium. | Computationally efficient. | Does not account for specific solute-solvent interactions. | Prediction of solubility, pKa, and general solvent effects. |

| Explicit | Individual solvent molecules are included. | Provides a detailed description of solute-solvent interactions. | Computationally expensive. | Study of hydrogen bonding, solvation shell structure, and reaction mechanisms. |

Applications As Building Blocks and Precursors in Chemical Sciences

Advanced Organic Synthesis Intermediates

As a substituted aniline (B41778), this compound is part of a class of molecules renowned for their utility in constructing more complex molecular architectures. Its structural features allow chemists to introduce a substituted phenyl ring into a target molecule, which is a common motif in many biologically active compounds and functional materials.

Halogenated anilines are fundamental starting materials for building intricate molecular frameworks. The bromine atom on 3-Bromo-5-fluoro-N,N-diethylaniline is particularly useful as a handle for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the assembly of complex structures from simpler precursors.

For instance, analogous structures like 4-bromo-2-fluoroaniline (B1266173) are used as key intermediates in the multi-step synthesis of biologically active heterocyclic compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a molecule of interest in medicinal chemistry. researchgate.net Furthermore, substituted anilines are pivotal in the synthesis of atropisomers—molecules with hindered rotation around a single bond—which are increasingly important as chiral ligands, organocatalysts, and smart materials. acs.org The defined stereochemistry of the bromo- and fluoro- substituents on the aniline ring makes this compound a promising candidate for such advanced applications.

| Precursor Type | Application Area | Relevant Analogue Example |

| Halogenated Aniline | Heterocycle Synthesis | 4-Bromo-2-fluoroaniline researchgate.net |

| Substituted Aniline | Atropisomer Synthesis | 2-tert-butylaniline derivatives acs.org |

| Bromo-Aromatic | Medicinal Chemistry | 3-bromo-5-trifluoromethylaniline google.com |

The reactivity of this compound is defined by its three key functional groups, making it a versatile scaffold for producing a wide range of derivatives. Each site can be addressed with a high degree of chemical selectivity.

The Bromine Atom: This is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions. It can be replaced with aryl, alkyl, or alkyne groups (Suzuki, Negishi, Sonogashira couplings) or with nitrogen and oxygen nucleophiles (Buchwald-Hartwig amination/etherification). It can also be converted into an organometallic reagent via lithium-halogen exchange.

The Aromatic Ring: The powerful electron-donating and ortho-, para-directing diethylamino group activates the ring towards electrophilic aromatic substitution at the positions ortho and para to it (C2, C4, and C6). This allows for the introduction of nitro, halogen, or acyl groups, further functionalizing the scaffold.

The Fluorine Atom: While generally less reactive than bromine in cross-coupling, the fluorine atom significantly influences the electronic properties of the ring. Its high electronegativity can impact the acidity, basicity, and reactivity of adjacent functional groups and can be a site for nucleophilic aromatic substitution under specific, often harsh, conditions.

An example of a transformation on a similar scaffold is the fluorination of 3-Bromo-N,N-dimethylaniline, which utilizes a specialized palladium precatalyst to replace the bromine atom with fluorine, yielding 3-fluoro-N,N-dimethylaniline. fishersci.com This highlights the potential for selective modification at the bromine position.

| Reactive Site | Type of Reaction | Potential Modification |

| Bromine (C3) | Palladium Cross-Coupling | C-C, C-N, C-O bond formation |

| Aromatic Ring (C2, C4, C6) | Electrophilic Substitution | Nitration, Halogenation, Acylation |

| Fluorine (C5) | Nucleophilic Substitution | Replacement under specific conditions |

Contributions to Materials Science

The unique electronic profile of this compound, stemming from its combination of an electron-donating group (diethylamino) and electron-withdrawing halogens, makes it an attractive building block for functional materials. Chemical suppliers categorize the compound for use in developing materials for electronics and optics. bldpharm.com

The N,N-diethylaniline core is a well-known component of many solvatochromic and fluorescent dyes. The electronic properties, and therefore the color and fluorescence characteristics, of these dyes can be finely tuned by altering the substituents on the aromatic ring. The strong electron-donating nature of the diethylamino group, combined with the electron-withdrawing effects of the bromine and fluorine atoms, creates an intramolecular charge-transfer character that is often responsible for strong light absorption and emission. By modifying the bromine atom through cross-coupling, this scaffold can be extended into larger conjugated systems, systematically shifting the absorption and emission wavelengths to produce a variety of colors and fluorescent probes.

Molecules that possess two reactive sites can act as monomers for polymerization. This compound can be envisioned as a monomer in step-growth polymerization. For example, polymerization via the bromine atom using cross-coupling reactions could lead to the formation of novel conjugated polymers. Such polymers, incorporating the N,N-diethylaniline unit, are investigated for their conductive and electro-optical properties, with potential applications in organic electronics. The presence of the fluorine atom can also enhance the polymer's thermal stability and solubility in organic solvents. BLDPharm lists the compound as a "Polymer Science Material Building Block," indicating its potential in this field. bldpharm.com

The structure of this compound is conducive to the creation of materials with specific electronic and optical properties. Its classification for use in "OLED Materials," "Electronic Materials," and "Optical Materials" by chemical suppliers underscores this potential. bldpharm.com In materials like those used for Organic Light-Emitting Diodes (OLEDs), molecules with distinct electron-donating and electron-accepting parts are essential for efficient charge transport and emission. The N,N-diethylaniline moiety serves as a strong electron donor. This inherent electronic asymmetry makes the molecule and its derivatives candidates for incorporation into charge-transport layers or as hosts for emissive dopants in OLED devices. The fluorine substituent can also contribute to a higher ionization potential, which can be beneficial for the stability and performance of electronic devices.

Intermediates in Agrochemical Research and Development

Extensive research of publicly available scientific literature and patent databases did not yield specific information regarding the application of this compound as an intermediate in agrochemical research and development. While fluorinated and brominated aniline derivatives are recognized as important building blocks in the synthesis of some agrochemicals, no documents were found that specifically cite the use of this compound for this purpose. Therefore, no detailed research findings or data tables on its role in this specific context can be provided.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines like 3-Bromo-5-fluoro-N,N-diethylaniline often involves multi-step processes that can be resource-intensive. A primary future objective is the development of more efficient and environmentally benign synthetic strategies.

Current synthetic approaches often rely on the functionalization of a pre-existing aniline (B41778) core. For instance, the synthesis of the related precursor, 3-bromo-5-fluoroaniline, can be achieved through the reduction of 1-bromo-3-fluoro-5-nitrobenzene (B1283554) using iron powder and ammonium (B1175870) chloride. prepchem.com The subsequent N,N-diethylation would then yield the target compound. However, such classical methods can generate significant waste.

Future research will likely focus on greener alternatives. Electrochemical methods, for example, offer a promising and sustainable route for the clean and efficient synthesis of halogenated aniline derivatives. acs.org By controlling the electrode potential, it may be possible to achieve selective mono- or di-halogenation of N,N-diethylaniline, potentially offering a more direct route to this compound. acs.org This approach can operate under mild conditions, avoiding the need for harsh oxidants or transition metal catalysts. acs.org

Furthermore, photochemical methods are emerging as a powerful tool for accessing challenging aniline structures. chemistryworld.com Exploring photoredox catalysis could unveil novel pathways for the direct C-H functionalization of appropriately substituted anilines, thereby streamlining the synthesis of this compound. The use of renewable resources and the application of green chemistry metrics, such as those provided by the CHEM21 toolkit, will be crucial in evaluating and optimizing these new synthetic routes. rsc.orggithubusercontent.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Electrochemical Synthesis | High selectivity, mild conditions, reduced waste. acs.org | Optimization of electrode potential and reaction conditions for specific di-halogenation. |

| Photochemical Synthesis | Access to novel reactivity, direct C-H functionalization. chemistryworld.com | Development of suitable photoredox catalysts and reaction protocols. |

| Green Chemistry Metrics | Systematic evaluation of environmental impact. rsc.org | Application of metrics to compare and refine synthetic pathways. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique electronic properties conferred by the bromo, fluoro, and diethylamino substituents on the aniline ring suggest that this compound could exhibit novel reactivity. The interplay between the electron-donating diethylamino group and the electron-withdrawing halogen atoms can lead to complex and potentially useful chemical behavior.

Future investigations should explore the regioselectivity of further electrophilic aromatic substitutions on the this compound ring. The development of advanced catalytic systems will be paramount. For instance, Brønsted acid-catalyzed reactions have been shown to achieve meta-selective amination of anisidines, reversing conventional site-selectivity. bldpharm.com Similar strategies could be adapted to control the position of incoming functional groups on the this compound scaffold.

The development of novel catalytic systems extends to cross-coupling reactions. The bromine atom on the ring provides a handle for palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents and the synthesis of more complex molecules. Research into more efficient and robust catalysts for these transformations, especially those that are effective for highly substituted and electronically complex substrates, will be a significant area of focus.

Advanced In Situ Spectroscopic Studies for Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Advanced in situ spectroscopic techniques are poised to play a pivotal role in elucidating the intricate pathways of reactions involving this compound.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. For instance, in situ attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) has been used to probe the mechanism of electrochemical halogenation of anilines. acs.org

Future studies could employ these techniques to monitor the progress of reactions involving this compound, providing crucial data on reaction kinetics and the influence of various parameters. The crystallographic and spectroscopic characterization of related halogenated compounds can also offer valuable insights into the structural and electronic properties that govern their reactivity. nih.gov

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The prediction of reaction outcomes, particularly regioselectivity in aromatic substitutions, remains a significant challenge in organic chemistry. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge.

Recent studies have demonstrated the successful application of machine learning models for predicting the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgchemrxiv.org These models can be trained on large datasets of known reactions to learn the complex relationships between substrate structure and reaction outcome. For example, the RegioML model, which uses atomic charges and a gradient boosting machine, has shown high accuracy in predicting the regioselectivity of bromination reactions. rsc.orgchemrxiv.org

Future research will undoubtedly involve the application of such models to predict the reactivity of this compound. By inputting the structure of the molecule into a trained ML model, it may be possible to predict the most likely sites for further functionalization under various reaction conditions. This predictive capability can significantly accelerate the discovery of new reactions and the design of efficient synthetic routes, reducing the need for extensive empirical screening. nih.govrsc.orgresearchgate.net

| Predictive Model | Input Data | Predicted Outcome | Potential Impact |

| RegioML | Atomic charges, molecular structure rsc.orgchemrxiv.org | Regioselectivity of electrophilic substitution | Accelerated discovery of new functionalization reactions. |

| General ML Models | Machine-learned reaction representations, quantum mechanical descriptors nih.govrsc.org | Major reaction products | More efficient design of synthetic pathways. |

Design and Synthesis of New Materials with Tailored Properties

The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of new materials with tailored properties. The presence of halogen atoms allows for the formation of halogen bonds, which can be exploited in crystal engineering and the design of supramolecular assemblies.

Furthermore, anilines are precursors to conducting polymers. While the synthesis of poly(aniline-co-benzene)-based hypercrosslinked polymers has been reported for applications like heavy metal ion removal, the incorporation of this compound as a monomer could lead to polymers with unique electronic and physical properties. rsc.org The fluorine and bromine atoms could enhance thermal stability, flame retardancy, and modify the polymer's conductivity and processability.

Future research in this area will focus on the polymerization of this compound and its derivatives, as well as their incorporation into copolymers and blends. The resulting materials could find applications in diverse fields such as organic electronics, sensors, and advanced coatings. The synthesis of novel atropisomers, which are axially chiral molecules, is another exciting avenue, as these structures are found in smart materials and chiral ligands. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-fluoro-N,N-diethylaniline, and how can intermediates be optimized?

- Methodology : Multi-step synthesis starting from N,N-diethylaniline derivatives. Bromination can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃), while fluorination may employ metal-mediated cross-coupling (e.g., Pd/AdBrettPhos catalysts with KF) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields. Reaction conditions (temperature, solvent polarity) should be optimized using DOE (Design of Experiments) to minimize byproducts .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., deshielded aromatic protons adjacent to Br/F). F NMR can verify fluorine incorporation .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z ~257.08 for C₁₀H₁₂BrFN) .

- IR : Identify N-H stretches (~3400 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodology : Use chloroform or dichloromethane for solubility . Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidative decomposition. Light exposure may induce radical reactions, as seen in related aniline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density at the bromine site for Suzuki-Miyaura coupling .

- QSAR Models : Correlate Hammett constants (σ) of substituents (Br: +0.23, F: +0.43) with reaction rates to predict regioselectivity .

- Table : Predicted Reactivity in Pd-Catalyzed Reactions

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd/AdBrettPhos | THF | 92 | |

| Pd(PPh₃)₄ | DMF | 78 |

Q. What experimental strategies mitigate genotoxicity risks during handling?

- Methodology :

- In Vitro Assays : Perform sister chromatid exchange (SCE) tests on human lymphocytes at 10–100 µM concentrations, with/without metabolic activation (S9 mix), to assess DNA damage potential .

- Mitigation : Use closed-system reactors and PPE (gloves, respirators) to minimize exposure. Structure-activity relationships (SAR) from N,N-diethylaniline analogs suggest alkyl groups reduce bioavailability but not genotoxicity .

Q. How does the environmental fate of this compound compare to its structural analogs?

- Methodology :

- Biodegradation : Use OECD 301F tests with activated sludge; expect <10% degradation in 28 days (similar to N,N-diethylaniline’s persistence) .

- Bioaccumulation : Estimate BCF (Bioconcentration Factor) using log Kow (~3.5 via EPI Suite). Carp exposure studies for analogs show BCF = 44–161 at 0.2 mg/L .

- Soil Mobility : Koc ~1500 predicts low mobility; column leaching experiments with loam soil validate adsorption .

Data Contradictions and Resolution

Q. Why do conflicting reports exist about the photostability of halogenated anilines?

- Resolution : Discrepancies arise from solvent and matrix effects. For example, frozen aqueous solutions of N,N-diethylaniline show bathochromic shifts (+15 nm) due to altered H-bonding, enhancing photooxidation . Always compare stability under identical conditions (e.g., liquid vs. solid state, UV intensity).

Q. How to reconcile variable fluorination yields in Pd-catalyzed reactions?

- Resolution : Catalyst loading and fluoride source matter. AdBrettPhos-based Pd catalysts with KF achieve >90% yields, while cheaper ligands (e.g., PPh₃) suffer from halide exchange side reactions . Optimize metal/ligand ratios via kinetic studies.

Tables for Key Parameters

Table 1 : Environmental and Toxicological Data

| Parameter | Value | Method/Reference |

|---|---|---|

| Log Kow | 3.5 (predicted) | EPI Suite |

| BCF (Carp) | 44–161 | MITI Test |

| SCE Frequency (10 µM) | 5× control (with S9 mix) | Li & Minami, 1997 |

Table 2 : Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields, risk of decomposition |

| Solvent Polarity | Low (e.g., THF) | Enhances catalyst activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.